molecular formula C9H6O3 B2527580 1,4-benzodioxine-2-carbaldehyde CAS No. 169836-21-9

1,4-benzodioxine-2-carbaldehyde

Cat. No.: B2527580
CAS No.: 169836-21-9
M. Wt: 162.144
InChI Key: IUIIXCRKXKRQTK-UHFFFAOYSA-N
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Description

1,4-Benzodioxine-2-carbaldehyde is an organic compound with the molecular formula C9H6O3. It is a derivative of benzodioxine, characterized by the presence of an aldehyde group at the 2-position of the benzodioxine ring.

Scientific Research Applications

1,4-Benzodioxine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anticancer activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzodioxine-2-carbaldehyde can be synthesized through various methods. One common approach involves the ring-closing metathesis of suitable precursors using catalysts such as nitro-Grela . The reaction conditions typically involve the use of solvents like methanol and catalysts at specific temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzodioxine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed:

Comparison with Similar Compounds

1,4-Benzodioxine-2-carbaldehyde can be compared with other similar compounds, such as:

    1,4-Benzodioxane: Lacks the aldehyde group and has different chemical properties.

    2,3-Dihydro-1,4-benzodioxine: Contains a saturated ring, leading to different reactivity.

    1,4-Benzodioxine-2-carboxylic acid: An oxidized form of the aldehyde derivative.

Properties

IUPAC Name

1,4-benzodioxine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIIXCRKXKRQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.2 ml (14 mmol) of oxalyl chloride in 30 ml of anhydrous dichloromethane is cooled to −60° C. under an inert atmosphere; 2 ml (28 mmol) of anhydrous dimethyl sulphoxide are then added to the medium. After 5 minutes of stirring, 1.53 g (9.33 mmol) of the alcohol obtained in Step A in 15 ml of dichloromethane are slowly added to the solution. 15 minutes later, 6.5 ml (47 mmol) of triethylamine are added to the medium. After returning to ambient temperature, the solution is acidified with a hydrochloric acid solution (1N); the aqueous phase is then extracted with dichloromethane. The organic phases, dried over magnesium sulphate and then filtered, are concentrated in vacuo. The title aldehyde is obtained pure in the form of a white solid after passage over a silica column (eluant: AcOEt/PE: 10/90).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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